molecular formula C5H12ClNO B147085 3-Hydroxypiperidine hydrochloride CAS No. 64051-79-2

3-Hydroxypiperidine hydrochloride

Cat. No. B147085
CAS RN: 64051-79-2
M. Wt: 137.61 g/mol
InChI Key: VLECDMDGMKPUSK-UHFFFAOYSA-N
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Description

3-Hydroxypiperidine hydrochloride is a chemical compound that serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. It is characterized by the presence of a piperidine ring, a six-membered heterocycle containing nitrogen, with a hydroxyl group at the third position. This moiety is a common structural element found in many natural products and synthetic compounds of medicinal significance .

Synthesis Analysis

The synthesis of 3-hydroxypiperidine derivatives has been explored through various methods. One approach involves Rh-catalyzed cyclohydrocarbonylation, which allows for the facile production of enantiopure trans- and cis-3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids . Another method includes the reduction of 3-hydroxypyridine with sodium borohydride in the presence of benzyl chloroformate, leading to the synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine . Additionally, chelation-controlled addition of a homoallyl Grignard reagent to a protected serinal derivative and zinc borohydride-mediated reduction of a serine-derived alpha-aminoketone precursor have been used to synthesize cis- and trans-3-hydroxypipecolic acids in enantiopure form . Enantioselective iridium-catalyzed allylic amination has also been employed to prepare N-protected allylamines, which are intermediates for the synthesis of 3-hydroxypiperidines .

Molecular Structure Analysis

The molecular structure of 3-hydroxypiperidine derivatives has been elucidated using techniques such as X-ray crystallography. For instance, a diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure has been revealed, providing insight into the stereochemistry of these compounds . Computational studies have also contributed to understanding the complex intra- and intermolecular forces that determine the relative stabilities of conformers .

Chemical Reactions Analysis

3-Hydroxypiperidine hydrochloride is a versatile intermediate that can undergo various chemical transformations. For example, it has been used to synthesize enantioenriched analogs representing cyclic forms of acetylcholine, which are potential cholinotoxic agents . Site-selective difunctionalization of N-substituted piperidine derivatives has been demonstrated to produce 3-hydroxypiperidin-2-ones, involving a cascade process with the sequential formation of cyclic enamine, oxiranium, and iminium as key intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxypiperidine hydrochloride are influenced by its molecular structure and the presence of hydrogen bonding, electrostatic, and dipole-dipole interactions. These interactions have been studied using spectroscopic methods such as NMR and FTIR, as well as X-ray diffraction. The effect of hydrogen bonding on the structure of related compounds, such as 3-hydroxypyridine betaine hydrochloride monohydrate, has been extensively analyzed, providing a deeper understanding of the properties of 3-hydroxypiperidine hydrochloride .

Scientific Research Applications

Natural Product Synthesis

3-Hydroxypiperidine hydrochloride plays a significant role in natural product synthesis. It is a privileged scaffold found in many bioactive compounds and natural products, and various research groups have investigated its synthesis. This moiety is present in natural products like 3-hydroxypipecolic acid, prosopinine, morusimic acid D, cassine, and febrifugine, which display a range of biological activities (Wijdeven, Willemsen, & Rutjes, 2010).

Enantio- and Diastereoselective Syntheses

Enantioselective syntheses of 3-hydroxypiperidines have been developed using N-protected allylamines prepared by iridium-catalyzed allylic amination. These processes are important for producing biologically active 3-hydroxypiperidines and for total syntheses of compounds like deoxymannojirimycin, D-erythro-sphingosine, and other medicinal chemistry building blocks (Hoecker et al., 2013).

Bioreductive Production

The bioreductive production of (R)-N-Boc-3-hydroxypiperidine using a carbonyl reductase from Kluyveromyces marxianus ATCC 748 demonstrates significant potential for industrial production. This process achieved high concentration reduction with over 99% enantiomeric excess, indicating its efficiency and scalability (Chen et al., 2017).

Synthetic Routes to Cis- and Trans-3-Hydroxypipecolic Acids

Efficient routes have been developed for synthesizing cis- and trans-3-hydroxypipecolic acids in enantiopure form, starting from D-serine. This research is significant for producing structural moieties found in numerous medicinal compounds (Liang & Datta, 2005).

Total Synthesis of Aloperine

3-Hydroxypiperidine hydrochloride was used in the enantioselective total syntheses of aloperine, a compound that demonstrates the compound's utility in complex synthetic strategies. The synthesis involves an intramolecular Diels−Alder reaction, showcasing the versatility of 3-hydroxypiperidine hydrochloride in synthesizing complex natural products (Brosius, Overman, & Schwink, 1999).

pH-Triggered Conformational Switch

Derivatives of trans-3-hydroxy-4-aminopiperidine, including trans-3-hydroxy-4-morpholinopiperidine, have potential as pH-sensitive conformational switches. These compounds can perform two consecutive flips in response to changes in solution acidity/basicity, indicating applications in molecular switch design (Samoshin et al., 2013).

Brain-Protective Activity

3-Hydroxypyridine derivatives, including those with 3-hydroxypiperidine hydrochloride, have shown cerebroprotective activity. These compounds can reduce ischemic damage in brain tissue and accelerate the recovery of neurological functions, suggesting their potential in treating neurological disorders (Belanov et al., 2022).

Inhibition of Cholesterol 24-Hydroxylase

3-Hydroxypiperidine derivatives have been identified as potent and selective inhibitors of cholesterol 24-hydroxylase, a brain-specific enzyme. This discovery has implications for developing new drug classes for treating conditions like Dravet syndrome and Lennox-Gastaut syndrome (Koike et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation and exposure to moist air or water .

Future Directions

Piperidine derivatives, including 3-Hydroxypiperidine hydrochloride, have significant roles in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c7-5-2-1-3-6-4-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLECDMDGMKPUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypiperidine hydrochloride

CAS RN

64051-79-2
Record name 3-Hydroxypiperidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64051-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine-3-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064051792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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